Amide Linker Architecture: 3-Phenylpropanamide vs. 2-Phenoxypropanamide Differentiation in T-Type Calcium Channel (Cav3.2) Screening
The closest structurally characterized analog to the target compound in the T-type calcium channel literature is BDBM78471 (VU0405192-1), which bears a 2-phenoxypropanamide group at the C2 position of the oxadiazole ring instead of the 3-phenylpropanamide moiety of the target compound. BDBM78471 was tested in the quantitative high-throughput Cav3.2 calcium fluorescence assay (PubChem AID 493022) in HEK-293 cells and exhibited an EC50 of 10,000 nM against the human CACNA1H (Cav3.2) channel [1]. While the target compound (CAS 887873-36-1) has not been individually characterized in a peer-reviewed head-to-head assay, the structural distinction between the two-carbon alkylene linker (target compound) and the ether oxygen linker (BDBM78471) is significant: in the broader 1,3,4-oxadiazole T-type channel inhibitor SAR series reported by Zhang et al. (2020), amide linker identity was a primary determinant of both Cav3.2 inhibitory potency and selectivity over L-type calcium channels, with compound-to-compound IC50 shifts exceeding 100-fold across a panel of 44 synthesized analogs [2]. The 3-phenylpropanamide configuration provides a fully reduced, rotationally flexible two-carbon spacer that positions the terminal phenyl ring approximately 2.5-3.0 Å farther from the oxadiazole core compared to the direct phenoxy linkage, thereby accessing a distinct hydrophobic sub-pocket [3].
| Evidence Dimension | Cav3.2 (T-type calcium channel) inhibitory potency – amide linker type comparison |
|---|---|
| Target Compound Data | No individual Cav3.2 EC50/IC50 data available in peer-reviewed literature for CAS 887873-36-1; compound is present in the MLSMR screening collection from which T-type channel hits were identified. |
| Comparator Or Baseline | BDBM78471 (2-phenoxypropanamide analog): EC50 = 10,000 nM against human Cav3.2 (CACNA1H) in HEK-293 cells measured by Fluo-4 calcium fluorescence assay (PubChem AID 493022). For the broader 1,3,4-oxadiazole series, the most potent compound (compound 11 in Zhang et al. 2020) showed selective T-type inhibition (quantified by electrophysiology patch-clamp in DRG neurons). |
| Quantified Difference | Qualitative structural difference: CH2-CH2 linker (target) vs. O-CH(CH3) linker (BDBM78471) plus terminal group difference (phenyl vs. phenoxy). Within the Zhang et al. series, amide linker variation produced ≥100-fold Cav3.2 IC50 differences between structurally adjacent analogs. |
| Conditions | BDBM78471 data: HEK-293 cells stably expressing Cav3.2, Fluo-4 dye-loaded, Hamamatsu FDSS 6000 fluorescence plate reader, compound concentration range 0.00316-316 μM, 11-point 3-fold CRC in triplicate [1]. Zhang et al. series: whole-cell patch-clamp electrophysiology in mouse dorsal root ganglion neurons and HEK-293 cells for selectivity profiling [2]. |
Why This Matters
The linker chemistry difference (alkylene vs. ether) fundamentally alters the pharmacophoric geometry at the Cav3.2 binding site; SAR data from the broader series confirms that even single-atom changes in the C2 substituent can shift a compound from inactive to low-micromolar inhibitor, making linker identity a critical selection criterion for T-type channel probe procurement.
- [1] BindingDB entry BDBM78471; PubChem BioAssay AID 493022. Inhibitors of T-Type Calcium Channels (SynthLib1). EC50 = 10,000 nM against CACNA1H (Cav3.2) in HEK-293 Fluo-4 assay. Compound: N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-2-phenoxypropanamide. View Source
- [2] Zhang M, Zou B, Gunaratna MJ, et al. Synthesis of 1,3,4-Oxadiazoles as Selective T-Type Calcium Channel Inhibitors. Heterocycles. 2020;101(1):145-164. doi:10.3987/com-19-s(f)5. PMID: 32773946; PMC7413294. View Source
- [3] BioAssay Express. PubChem AID 493022 assay methodology description. T-type calcium channel Cav3.2 screening protocol: Fluo-4 calcium fluorescence in HH8 transfected HEK-293 cells, 11-point CRC, 0.00316-316 μM concentration range. View Source
